Cdk7-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

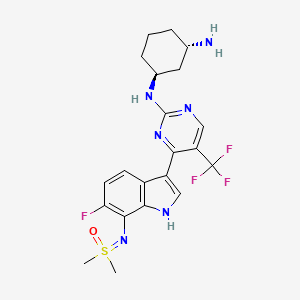

Molecular Formula |

C21H24F4N6OS |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

trans-(1S,3S)-1-N-[4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-6-fluoro-1H-indol-3-yl]-5-(trifluoromethyl)pyrimidin-2-yl]cyclohexane-1,3-diamine |

InChI |

InChI=1S/C21H24F4N6OS/c1-33(2,32)31-19-16(22)7-6-13-14(9-27-18(13)19)17-15(21(23,24)25)10-28-20(30-17)29-12-5-3-4-11(26)8-12/h6-7,9-12,27H,3-5,8,26H2,1-2H3,(H,28,29,30)/t11-,12-/m0/s1 |

InChI Key |

VHKRETANALXMKM-RYUDHWBXSA-N |

Isomeric SMILES |

CS(=NC1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)N)F)(=O)C |

Canonical SMILES |

CS(=NC1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)N)F)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Cdk7-IN-15: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action of Cdk7 Inhibition

Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] This unique functional positioning makes it a compelling target in oncology. Cdk7-IN-15, as a selective inhibitor of Cdk7, exerts its effects by targeting these core functions.

As a key component of the Cdk-activating kinase (CAK) complex, Cdk7 is responsible for the phosphorylation and subsequent activation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3] These CDKs are essential for driving the cell through the various phases of the cell cycle. By inhibiting Cdk7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[4] This halt in proliferation is a key aspect of its anti-tumor activity.

In the realm of transcription, Cdk7 is a subunit of the general transcription factor TFIIH.[1][5] Within this complex, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II).[5] This phosphorylation is a crucial step for the initiation and elongation phases of transcription. Inhibition of Cdk7 by this compound disrupts this process, leading to a global down-regulation of transcription. Notably, cancer cells are often more reliant on high levels of transcription driven by super-enhancers to maintain their malignant phenotype, making them particularly vulnerable to transcriptional inhibition by Cdk7 inhibitors.[1]

Furthermore, Cdk7 can also regulate the activity of various transcription factors, including p53, estrogen receptor α (ERα), and androgen receptor (AR), through direct phosphorylation.[1] By modulating the function of these key proteins, Cdk7 inhibitors can impact a wide range of cellular signaling pathways.

Quantitative Data for Cdk7 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| YKL-5-124 | Cdk7 | 9.7 | In vitro kinase assay | [4] |

| YKL-5-124 | Cdk2 | 1300 | In vitro kinase assay | [4] |

| YKL-5-124 | Cdk9 | 3020 | In vitro kinase assay | [4] |

| SY-351 | Cdk7 | 23 | In vitro kinase assay | [6] |

| SY-351 | Cdk2 | 321 | In vitro kinase assay | [6] |

| SY-351 | Cdk9 | 226 | In vitro kinase assay | [6] |

| SY-351 | Cdk12 | 367 | In vitro kinase assay | [6] |

Key Experimental Protocols

Detailed experimental protocols for characterizing the mechanism of action of a Cdk7 inhibitor like this compound are provided below. These are generalized protocols based on standard methodologies and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol is adapted from a generalized procedure for the Adapta™ Kinase Assay to determine the IC50 value of an inhibitor against Cdk7.

Materials:

-

Cdk7/cyclin H/MAT1 enzyme complex

-

Adapta™ Eu-anti-ADP Antibody

-

ULight™-ADP Tracer

-

Kinase Buffer

-

ATP

-

Substrate peptide (e.g., Cdk7/9tide)

-

This compound (or other inhibitor)

-

384-well plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO at 100-fold the final desired concentrations.

-

Assay Plate Preparation: Add 2.5 µL of the diluted inhibitor to triplicate wells of a 384-well plate.

-

Enzyme Addition: Prepare a 4-fold concentrated solution of the Cdk7/cyclin H/MAT1 enzyme in Kinase Buffer. Add 2.5 µL of this solution to each well.

-

Substrate and ATP Addition: Prepare a 2-fold concentrated solution of the substrate peptide and ATP in Kinase Buffer. Start the kinase reaction by adding 5 µL of this solution to each well.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Detection:

-

Add 5 µL of a 1:100 dilution of the Adapta™ Eu-anti-ADP Antibody in TR-FRET dilution buffer to each well.

-

Add 5 µL of a 1:100 dilution of the ULight™-ADP Tracer in TR-FRET dilution buffer to each well.

-

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., BT549, MDA-MB-231)[7]

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Inhibitor Treatment: The next day, treat the cells with various concentrations of this compound (typically in a final volume of 200 µL). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the concentration at which cell viability is inhibited by 50% (GI50).

Visualizations: Signaling Pathways and Experimental Workflows

Cdk7 Signaling Pathway

Caption: Cdk7's dual role in cell cycle and transcription.

Experimental Workflow for Cdk7 Kinase Inhibition Assay

Caption: Workflow for determining Cdk7 inhibitor IC50.

Logical Relationship of this compound Mechanism of Action

Caption: this compound mechanism leading to anti-tumor activity.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Covalent CDK7 Inhibitors: THZ1 and SY-1365 (Mevociclib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of two prominent covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7): THZ1 and SY-1365 (Mevociclib). Given the absence of public information on a compound named "Cdk7-IN-15," this guide focuses on these well-characterized molecules as exemplary covalent CDK7 inhibitors.

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. This dual role makes CDK7 an attractive target for anticancer therapy, as its inhibition can simultaneously halt rampant cell division and suppress the expression of oncogenes that drive tumor growth.

Chemical Structure and Physicochemical Properties

THZ1 and SY-1365 are selective and potent covalent inhibitors of CDK7. Their chemical structures and key physicochemical properties are summarized below.

Chemical Structures

THZ1

(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide

SY-1365 (Mevociclib)

N-((1S,3R)-3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-1-methylcyclohexyl)-5-(((E)-4-(dimethylamino)but-2-enoyl)amino)picolinamide

Physicochemical Properties

The following tables summarize the key physicochemical properties of THZ1 and SY-1365.

Table 1: Physicochemical Properties of THZ1

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₈ClN₇O₂ | [1] |

| Molecular Weight | 566.05 g/mol | [1] |

| CAS Number | 1604810-83-4 | [1] |

| Appearance | Yellow solid | [2] |

| Solubility | DMSO: ≥28.3 mg/mL (≥50 mM) | [1][3] |

| Water: Insoluble | [1] | |

| Ethanol: Insoluble | [1] | |

| IC₅₀ (CDK7) | 3.2 nM | [3] |

Table 2: Physicochemical Properties of SY-1365 (Mevociclib)

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₅ClN₈O₂ | [4] |

| Molecular Weight | 587.13 g/mol | [4] |

| CAS Number | 1816989-16-8 | [4] |

| Appearance | Solid | - |

| Solubility | DMSO: 10 mM | [5] |

| Kᵢ (CDK7) | 17.4 nM | [6] |

| IC₅₀ (CDK7/CycH/MAT1) | 20 nM | [6] |

Mechanism of Action and Signaling Pathways

THZ1 and SY-1365 are covalent inhibitors that irreversibly bind to a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7. This covalent modification leads to the inhibition of CDK7's kinase activity, thereby impacting both transcription and cell cycle regulation.

Covalent Inhibition of CDK7

The mechanism of covalent binding provides high potency and selectivity for CDK7. The acrylamide moiety present in both THZ1 and SY-1365 acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys312.

Caption: Covalent inhibition of CDK7 by THZ1 or SY-1365.

Impact on Transcription Signaling Pathway

Inhibition of CDK7 disrupts its role in the TFIIH complex, leading to reduced phosphorylation of RNA Polymerase II at Serine 5 and Serine 7 of the C-terminal domain. This, in turn, inhibits transcription initiation and elongation, particularly affecting the expression of super-enhancer-associated oncogenes like MYC.

Caption: Effect of CDK7 inhibition on the transcription pathway.

Impact on Cell Cycle Signaling Pathway

As the CDK-activating kinase, CDK7 is essential for the activation of cell cycle CDKs. Inhibition of CDK7 prevents the phosphorylation of the T-loop of CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest, primarily at the G1/S transition.

Caption: Effect of CDK7 inhibition on the cell cycle pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of SY-1365 and key biological assays used to characterize CDK7 inhibitors.

Synthesis of SY-1365 (Mevociclib)

The synthesis of SY-1365 involves a multi-step process. The final step is detailed below.[7]

Final Step: Synthesis of N-((1S,3R)-3-(5-chloro-4-(1H-indol-3-yl)pyrimidin-2-ylamino)-1-methylcyclohexyl)-5-((E)-4-(dimethylamino)but-2-enamido)picolinamide

-

A solution of 5-amino-N-((1S,3R)-3-(5-chloro-4-(1H-indol-3-yl)pyrimidin-2-ylamino)-1-methylcyclohexyl)picolinamide (57.0 mg, 0.120 mmol) and diisopropylethylamine (DIPEA) (104 μL, 0.598 mmol) in a mixture of tetrahydrofuran (THF) and N-methyl-2-pyrrolidone (NMP) (4.0 mL/1.0 mL) is cooled to -78°C.

-

To this cooled solution, a 54.2 mg/mL solution of (E)-4-bromobut-2-enoyl chloride in dichloromethane (DCM) (104 μL, 0.598 mmol) is added.

-

The resulting mixture is stirred for 4 hours at -78°C.

-

A 2M solution of dimethylamine in THF (359 μL, 0.717 mmol) is then added.

-

The reaction mixture is warmed to room temperature and stirred for 45 minutes.

-

The solvent is evaporated to dryness to yield the crude product, which can be purified by chromatography.

Note: For the full synthesis scheme, refer to patent WO2015154038.[7]

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of compounds against CDK7.

Materials:

-

Recombinant CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Peptide substrate (e.g., a peptide containing the CTD heptad repeat YSPTSPS)

-

ATP

-

Test compound (e.g., THZ1 or SY-1365) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

-

Add 2 µL of CDK7/Cyclin H/MAT1 complex (concentration to be optimized, e.g., ~10 ng/µL) diluted in kinase buffer to each well.[8]

-

Add 2 µL of a substrate/ATP mixture to each well to initiate the reaction. The final concentrations of substrate and ATP should be at or near their respective Km values.

-

Incubate the plate at 30°C for 60 minutes.[8]

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ values from the dose-response curves.

Caption: Workflow for an in vitro CDK7 kinase assay.

Cell Viability Assay

This protocol outlines a method to determine the effect of CDK7 inhibitors on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compound (THZ1 or SY-1365)

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2,000-5,000 cells/well).

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blotting for Target Engagement and Downstream Effects

This protocol is for detecting the phosphorylation status of CDK7 targets and other downstream signaling molecules.

Materials:

-

Cancer cell lines

-

Test compound (THZ1 or SY-1365)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Pol II Ser5, anti-phospho-Pol II Ser7, anti-phospho-CDK2 T160, anti-c-MYC, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence detection system

Procedure:

-

Treat cells with the test compound at various concentrations and for different time points.

-

Harvest cells and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with ECL substrate and detect the chemiluminescent signal.

Conclusion

THZ1 and SY-1365 (Mevociclib) are potent and selective covalent inhibitors of CDK7 that have proven to be valuable tools for studying the dual roles of CDK7 in transcription and cell cycle control. Their unique mechanism of action and significant anti-tumor activity in preclinical models underscore the therapeutic potential of targeting CDK7 in various cancers. This technical guide provides a foundational understanding of these compounds for researchers and drug development professionals, from their chemical properties to detailed experimental protocols for their characterization.

References

- 1. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 8. bpsbioscience.com [bpsbioscience.com]

The Emergence of Cdk7-IN-15: A Technical Primer on a Novel Pyrimidinyl-Based CDK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the pursuit of selective and potent inhibitors of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among these, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a target of significant interest due to its dual role in regulating the cell cycle and transcription. This technical guide provides a comprehensive overview of the discovery and synthesis of Cdk7-IN-15, a novel pyrimidinyl derivative identified as a potent CDK7 inhibitor. While detailed experimental data for this compound is primarily documented in patent literature, this paper aims to consolidate the available information and provide a representative technical framework based on analogous compounds in its class.

Discovery and Rationale

This compound was first disclosed in the Chinese patent CN114249712A as compound 8. It belongs to a class of pyrimidinyl derivatives designed to inhibit CDK7. The core rationale for targeting CDK7 lies in its critical functions within the cell. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the initiation of transcription.[1] Due to this dual functionality, inhibition of CDK7 offers a powerful approach to concurrently halt cell proliferation and disrupt the transcriptional machinery that fuels cancer growth.

The discovery of this compound is part of a broader effort in medicinal chemistry to develop highly selective CDK7 inhibitors to overcome the limitations of earlier, less selective pan-CDK inhibitors. The pyrimidinyl scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Synthesis of this compound

While the specific reaction conditions and yields for the synthesis of this compound are detailed in the patent CN114249712A, a representative synthetic route for this class of 4-(anilino)-5-fluoropyrimidine derivatives can be outlined. The synthesis typically involves a multi-step process culminating in the coupling of key intermediates.

A representative, generalized synthesis scheme is as follows:

-

Synthesis of the Pyrimidine Core: The synthesis often starts with a commercially available di-chlorinated pyrimidine derivative. One of the chlorine atoms is selectively displaced by a protected amine, followed by the introduction of a fluorine atom at the 5-position.

-

Introduction of the Anilino Moiety: The second chlorine atom on the pyrimidine ring is then substituted with a substituted aniline via a nucleophilic aromatic substitution reaction. The specific aniline used will determine the R group in the final compound.

-

Synthesis of the Side Chain: In parallel, the side chain, in this case, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, is synthesized. This often involves the reductive amination of a pyridine-carboxaldehyde with N-ethylpiperazine, followed by amination of the pyridine ring.

-

Final Coupling and Deprotection: The pyrimidine core and the side chain are then coupled, typically through a Buchwald-Hartwig or similar cross-coupling reaction. Any protecting groups used in the process are subsequently removed to yield the final product, this compound.

Quantitative Data

Specific quantitative data for this compound, such as its IC50 or Ki value, are not yet available in peer-reviewed publications. However, the patent describes it as a "potent" inhibitor of CDK7. For context, other pyrimidinyl-based CDK7 inhibitors have demonstrated IC50 values in the low nanomolar range.

| Compound | CDK7 IC50 (nM) | Selectivity Profile | Reference |

| This compound | Data not publicly available | Data not publicly available | CN114249712A |

| Representative Pyrimidinyl CDK7 Inhibitor A | 5 - 20 | High selectivity against other CDKs | Fictitious example for illustration |

| Representative Pyrimidinyl CDK7 Inhibitor B | 1 - 10 | Good selectivity over CDK9 | Fictitious example for illustration |

Experimental Protocols

The evaluation of a novel CDK7 inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of CDK7.

Methodology:

-

Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), ATP, and the test compound (this compound).

-

Procedure: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is quantified. Common methods include:

-

Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-Based Assay: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

-

Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate where phosphorylation leads to a change in FRET signal.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assays

Objective: To assess the effect of the inhibitor on CDK7 activity within a cellular context.

Methodology:

-

Cell Lines: Cancer cell lines known to be sensitive to CDK7 inhibition (e.g., certain leukemia, breast, or ovarian cancer cell lines) are used.

-

Western Blotting for Phospho-Proteins:

-

Cells are treated with a dose range of this compound for a specified time.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies specific for the phosphorylated forms of CDK7 substrates, such as p-RNA Pol II (Ser5), p-CDK1 (Thr161), and p-CDK2 (Thr160). A decrease in the phosphorylation of these substrates indicates target engagement.

-

-

Cell Viability/Proliferation Assay:

-

Cells are seeded in multi-well plates and treated with a dilution series of the compound.

-

After a set incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or a cell-titer glo luminescent assay.

-

The GI50 (concentration for 50% growth inhibition) or IC50 is determined.

-

-

Cell Cycle Analysis:

-

Cells are treated with the inhibitor, and then fixed and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). CDK7 inhibition is expected to cause G1 and/or G2/M arrest.

-

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound is expected to impact two major cellular signaling pathways: cell cycle regulation and transcription.

CDK7's Role in Cell Cycle Progression

Caption: CDK7's role in activating key cell cycle CDKs.

CDK7's Role in Transcription Initiation

Caption: CDK7's function in phosphorylating RNA Pol II for transcription.

Experimental Workflow for this compound Evaluation

Caption: A typical workflow for the preclinical evaluation of a CDK7 inhibitor.

Conclusion

This compound represents a promising addition to the growing arsenal of selective CDK7 inhibitors. Its pyrimidinyl scaffold is a validated starting point for potent kinase inhibition. While comprehensive, publicly available data on its biological activity and synthesis are currently limited to patent literature, the established methodologies for evaluating this class of compounds provide a clear roadmap for its further investigation. Future studies will be crucial to fully elucidate the therapeutic potential of this compound and its place in the landscape of targeted cancer therapies. This guide serves as a foundational document for researchers and drug developers interested in the ongoing exploration of CDK7 inhibition.

References

An In-depth Technical Guide to CDK7 Target Validation in Cancer Cells

A Note on Cdk7-IN-15: Publicly available scientific literature lacks specific data and experimental details for a compound explicitly named "this compound." Therefore, this guide will provide a comprehensive overview of Cyclin-Dependent Kinase 7 (CDK7) target validation in cancer cells by leveraging data and protocols from studies on well-characterized, selective CDK7 inhibitors such as THZ1 and YKL-5-124. These compounds serve as exemplary tools for understanding the biological consequences of CDK7 inhibition and for validating its role as a therapeutic target in oncology.

Introduction to CDK7 as a Cancer Target

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] Its multifaceted function makes it a compelling target in cancer therapy. Overexpression of CDK7 has been observed in a wide range of malignancies, including breast, lung, ovarian, and colorectal cancers, and is often associated with a poor prognosis.[3][4]

CDK7 functions as the catalytic subunit of two distinct protein complexes:

-

CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex. This complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cells through the various phases of the cell cycle.[1]

-

General Transcription Factor TFIIH: CDK7 is also an integral component of the general transcription factor TFIIH. In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7 residues. This phosphorylation is critical for transcription initiation and the release of Pol II from gene promoters.[3][5]

By inhibiting CDK7, it is possible to simultaneously disrupt both the cell cycle machinery and the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.[1] This dual mechanism of action provides a strong rationale for the development of CDK7 inhibitors as anti-cancer agents.

Mechanism of Action of CDK7 Inhibitors

Selective CDK7 inhibitors, such as the covalent inhibitors THZ1 and YKL-5-124, typically target the ATP-binding pocket of CDK7. By blocking the kinase activity of CDK7, these inhibitors induce a cascade of downstream effects that ultimately lead to cancer cell death.

The primary mechanisms of action include:

-

Inhibition of Cell Cycle Progression: By preventing the activation of downstream CDKs, CDK7 inhibitors cause a blockage in the cell cycle. This arrest can occur at the G1/S transition or in the G2/M phase, depending on the cellular context.[1]

-

Transcriptional Repression: Inhibition of CDK7-mediated phosphorylation of RNA Pol II leads to a global downregulation of transcription. This is particularly detrimental to cancer cells, which are often characterized by a high transcriptional output and an addiction to certain oncogenic transcription factors like MYC.[6]

-

Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional stress trigger programmed cell death, or apoptosis, in cancer cells.[4]

The signaling pathway below illustrates the central role of CDK7 and the consequences of its inhibition.

Quantitative Data on CDK7 Inhibition in Cancer Cells

The efficacy of CDK7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values for well-characterized CDK7 inhibitors.

Table 1: IC50 Values of THZ1 in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) - 2 days | IC50 (nM) - 7 days |

| MCF7 | ER+ | 100 - 300 | < 100 |

| T47D | ER+ | 100 - 300 | < 100 |

| MDA-MB-231 | TNBC | 80 - 300 | < 100 |

| BT-549 | TNBC | 80 - 300 | < 100 |

| SK-BR-3 | HER2+ | 80 - 300 | < 100 |

Data adapted from studies on THZ1 in breast cancer cell lines.[6]

Table 2: IC50 Values of YKL-5-124 and THZ1 in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | YKL-5-124 IC50 (nM) | THZ1 IC50 (nM) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 53.5 | ~50 |

| HAP1 | Chronic Myeloid Leukemia | Not explicitly stated, but effective at nM concentrations | Not explicitly stated, but effective at nM concentrations |

Data adapted from studies on YKL-5-124 and THZ1.[7]

Table 3: IC50 Values of BS-181 in Osteosarcoma Cell Lines

| Cell Line | Cancer Type | BS-181 IC50 (µM) |

| KHOS | Osteosarcoma | 1.75 |

| U2OS | Osteosarcoma | 2.32 |

Data adapted from studies on BS-181 in osteosarcoma cell lines.[8]

Experimental Protocols for CDK7 Target Validation

Validating CDK7 as a therapeutic target involves a series of in vitro and in vivo experiments to demonstrate that its inhibition leads to a desirable anti-cancer effect. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT or CellTiter-Glo®)

Purpose: To determine the dose-dependent effect of a CDK7 inhibitor on the proliferation and viability of cancer cells and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 4,000-8,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor (e.g., this compound analog) or a vehicle control (e.g., DMSO) for a specified period (e.g., 48, 72, or 144 hours).

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Equilibrate the plate and its contents to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix the contents to induce cell lysis and measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.

-

-

Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated control wells and plot the results as a percentage of cell viability versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis

Purpose: To assess the effect of CDK7 inhibition on the phosphorylation status of its downstream targets and on markers of cell cycle and apoptosis.

Methodology:

-

Cell Lysis: Treat cancer cells with the CDK7 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:

-

Phospho-RNA Pol II CTD (Ser2, Ser5, Ser7)

-

Total RNA Pol II

-

Phospho-CDK1 (Thr161)

-

Phospho-CDK2 (Thr160)

-

Cleaved PARP (an apoptosis marker)

-

MYC

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Purpose: To determine the effect of CDK7 inhibition on cell cycle distribution.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the CDK7 inhibitor or vehicle control for a defined period (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with PBS.

-

Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C.

-

Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Purpose: To quantify the induction of apoptosis following treatment with a CDK7 inhibitor.

Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental Workflow and Logic

The validation of a CDK7 inhibitor typically follows a logical progression from initial screening to in-depth mechanistic studies. The following diagram illustrates a typical experimental workflow.

Conclusion

The dual role of CDK7 in regulating cell cycle and transcription makes it a high-value target for cancer therapy. The validation of CDK7 as a target relies on a systematic approach employing selective inhibitors to demonstrate dose-dependent inhibition of cancer cell proliferation, on-target modulation of downstream signaling pathways, induction of cell cycle arrest, and apoptosis. While specific data for "this compound" is not publicly available, the extensive research on analogous compounds provides a robust framework for the continued investigation and development of CDK7 inhibitors as a promising class of anti-cancer drugs.

References

- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7-IN-15: Unraveling the Biology of a Key Cell Cycle and Transcription Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (Cdk7) stands at a critical intersection of cell cycle control and transcriptional regulation, making it a compelling target for therapeutic intervention, particularly in oncology. As a core component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other Cdks, including Cdk1, Cdk2, Cdk4, and Cdk6, thereby driving cell cycle progression.[1][2] Simultaneously, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcription initiation and elongation.[2][3] Given this dual role, dissecting the specific functions of Cdk7 requires highly selective chemical probes.

Initial searches for a specific probe designated "Cdk7-IN-15" did not yield a recognized chemical entity with publicly available data. It is possible that this is a non-standard nomenclature or an internal designation. Therefore, this guide will focus on a well-characterized and highly selective Cdk7 chemical probe, YKL-5-124 , to explore the biology of Cdk7. YKL-5-124 is a potent, covalent inhibitor that exhibits remarkable selectivity for Cdk7 over other closely related kinases, such as Cdk12 and Cdk13, making it an invaluable tool for elucidating the specific cellular functions of Cdk7.[4] We will also draw comparisons to the first-generation covalent inhibitor, THZ1, to provide a broader context.

Mechanism of Action of Cdk7 and its Inhibition

Cdk7's enzymatic activity is central to two fundamental cellular processes:

-

Cell Cycle Progression: As the catalytic subunit of the CAK complex, Cdk7 phosphorylates a conserved threonine residue in the T-loop of cell cycle Cdks. This phosphorylation event induces a conformational change that is essential for their kinase activity, thereby licensing the transitions between different phases of the cell cycle.[1] Inhibition of Cdk7's CAK activity leads to a failure to activate these downstream Cdks, resulting in cell cycle arrest, predominantly at the G1/S transition.[4]

-

Transcriptional Regulation: Within the TFIIH complex, Cdk7 phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the RNA Polymerase II CTD.[2][3] This phosphorylation is critical for promoter clearance, the release of Pol II from the promoter to begin productive transcription. Cdk7 also indirectly promotes transcriptional elongation by activating Cdk9 (a component of P-TEFb), which in turn phosphorylates Serine 2 of the Pol II CTD.[5][6]

YKL-5-124 acts as a covalent inhibitor of Cdk7. It specifically targets a cysteine residue (C312) located outside of the ATP-binding pocket.[5] This covalent modification leads to irreversible inhibition of Cdk7's kinase activity. The high selectivity of YKL-5-124 for Cdk7 over other Cdks, particularly Cdk12 and Cdk13 which also play roles in transcription, allows for a more precise dissection of Cdk7-dependent processes.[4]

Quantitative Data on Cdk7 Probes

The following tables summarize the key quantitative data for YKL-5-124 and the well-known, less selective Cdk7 inhibitor, THZ1.

Table 1: In Vitro Potency of Cdk7 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| YKL-5-124 | Cdk7/CycH/MAT1 | Kinase Assay | 9.7 | [4] |

| YKL-5-124 | Cdk2 | Kinase Assay | 1300 | [4] |

| YKL-5-124 | Cdk9 | Kinase Assay | 3020 | [4] |

| YKL-5-124 | Cdk12 | Kinase Assay | >1000 | [4] |

| YKL-5-124 | Cdk13 | Kinase Assay | >1000 | [4] |

| THZ1 | Cdk7 | Kinase Assay | 3.2 (Kd) | [7] |

Table 2: Cellular Activity of Cdk7 Inhibitors

| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |

| YKL-5-124 | HAP1 | Cell Cycle | G1/S Arrest | >125 nM | [4] |

| YKL-5-124 | Jurkat | Cell Cycle | G1/S Arrest | >125 nM | [4] |

| YKL-5-124 | HAP1 | p-Cdk1 (T161) | Inhibition | >125 nM | [4] |

| YKL-5-124 | HAP1 | p-Cdk2 (T160) | Inhibition | >125 nM | [4] |

| THZ1 | Loucy | Kinase Profiling | >75% inhibition of 11 kinases | 1 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize Cdk7 inhibitors.

In Vitro Kinase Assay

Objective: To determine the potency and selectivity of an inhibitor against purified kinases.

Methodology:

-

Recombinant Cdk7/cyclin H/MAT1 complex is incubated with a substrate (e.g., a GST-tagged fragment of the RNA Pol II CTD) and ATP (often radiolabeled with 32P).

-

The inhibitor of interest (e.g., YKL-5-124) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the reaction mixture, typically using SDS-PAGE.

-

The extent of phosphorylation is quantified by autoradiography or immunoblotting with phospho-specific antibodies.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[8]

Cell Viability and Cell Cycle Analysis

Objective: To assess the effect of Cdk7 inhibition on cell proliferation and cell cycle distribution.

Methodology:

-

Cancer cell lines (e.g., HAP1, Jurkat) are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with the Cdk7 inhibitor at a range of concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

For cell viability, a reagent such as CellTiter-Glo is added, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.

-

For cell cycle analysis, cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured by flow cytometry.

-

The percentage of cells in G1, S, and G2/M phases of the cell cycle is determined based on DNA content.

Target Engagement and Phosphorylation Status in Cells (Western Blotting)

Objective: To confirm that the Cdk7 inhibitor engages its target in a cellular context and affects downstream signaling.

Methodology:

-

Cells are treated with the Cdk7 inhibitor for a defined period.

-

Whole-cell lysates are prepared using lysis buffers containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for total Cdk7, phosphorylated Cdk substrates (e.g., p-Cdk1 T161, p-Cdk2 T160), and phosphorylated RNA Pol II CTD (Ser2, Ser5, Ser7).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

Visualizing Cdk7 Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of Cdk7 biology and its investigation.

Caption: Dual roles of Cdk7 in cell cycle and transcription, and its inhibition by YKL-5-124.

Caption: Workflow for characterizing a Cdk7 chemical probe like YKL-5-124.

Conclusion

The study of Cdk7 biology is greatly facilitated by the use of potent and selective chemical probes. While the specific entity "this compound" remains uncharacterized in public databases, the highly selective covalent inhibitor YKL-5-124 serves as an exemplary tool for dissecting the dual roles of Cdk7 in cell cycle progression and transcription. Its ability to potently inhibit Cdk7 while sparing other transcriptional Cdks allows for a clearer understanding of Cdk7-dependent cellular processes. The quantitative data and experimental protocols provided herein offer a framework for researchers to utilize such probes effectively in their own investigations into the intricate biology of Cdk7 and its potential as a therapeutic target. As new probes are developed, a continued emphasis on rigorous characterization of their potency, selectivity, and mechanism of action will be paramount to advancing our understanding of this critical kinase.

References

- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]

- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]

- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7-IN-15 and its interaction with the CAK complex

An In-depth Technical Guide on the Selective Cdk7 Inhibitor YKL-5-124 and its Interaction with the CAK Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of the eukaryotic cell cycle and transcription, making it a compelling target for therapeutic intervention, particularly in oncology. Cdk7, in complex with Cyclin H and MAT1, forms the Cdk-activating kinase (CAK) complex. This complex plays a dual role by activating other cell cycle CDKs through T-loop phosphorylation and by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II) as a component of the general transcription factor TFIIH.[1][2][3] This guide provides a detailed technical overview of a selective, covalent Cdk7 inhibitor, YKL-5-124, and its interaction with the CAK complex. We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

The CAK Complex: Structure and Function

The CDK-activating kinase (CAK) complex is a heterotrimeric protein complex composed of three subunits:

-

Cyclin-dependent kinase 7 (Cdk7): The catalytic subunit, a serine/threonine kinase.[4]

-

Cyclin H: The regulatory subunit, essential for Cdk7's kinase activity.[3]

-

MAT1 (Ménage à trois 1): An assembly factor that stabilizes the complex and influences its substrate specificity.[3]

The CAK complex has two primary functions:

-

Cell Cycle Regulation: As a CDK-activating kinase, the CAK complex phosphorylates the T-loop of other CDKs, such as Cdk1, Cdk2, Cdk4, and Cdk6, which is a prerequisite for their activation and subsequent cell cycle progression.[5][6]

-

Transcriptional Regulation: As a subunit of the general transcription factor TFIIH, the CAK complex phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Rpb1) at Serine 5 and Serine 7 residues.[1] This phosphorylation is crucial for transcription initiation and promoter clearance.[1]

The dual functionality of Cdk7 places it at a critical nexus of cell proliferation and gene expression, making its inhibition a promising strategy for cancer therapy.[6]

YKL-5-124: A Selective Covalent Cdk7 Inhibitor

YKL-5-124 is a potent and selective covalent inhibitor of Cdk7.[7] It was developed from a pyrrolidinopyrazole scaffold and features an acrylamide "warhead" that forms a covalent bond with a cysteine residue (C312) located near the ATP-binding pocket of Cdk7.[7] This covalent modification leads to irreversible inhibition of the kinase. An inactive analog, YKL-5-167, which lacks the reactive acrylamide group, serves as a negative control in experiments.[7]

Quantitative Data for Cdk7 Inhibition

The inhibitory activity of YKL-5-124 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of Cdk7 by YKL-5-124 [7]

| Parameter | Value | Conditions |

| IC | 9.7 nM | In vitro kinase assay with Cdk7/Mat1/CycH |

| IC | 53.5 nM | In vitro kinase assay with Cdk7 at 1mM ATP |

Table 2: Selectivity Profile of YKL-5-124 [7]

| Kinase | IC |

| Cdk7 | 9.7 |

| Cdk2 | 1300 |

| Cdk9 | 3020 |

| Cdk12 | No inhibition |

| Cdk13 | No inhibition |

Table 3: Cellular Anti-proliferative Activity of YKL-5-124 and Related Compounds [8]

| Cell Line | Compound | IC |

| Jurkat | YKL-5-124 (as part of degrader) | 160 |

| Jurkat | YKL-5-167 (reversible counterpart) | 1190 |

| SUDHL5 | YKL-5-124 (as part of degrader) | 52 |

| Molt4 | YKL-5-124 (as part of degrader) | 89 |

| A549 | YKL-5-124 (as part of degrader) | 332 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of YKL-5-124 with the CAK complex.

In Vitro Cdk7 Kinase Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the Cdk7/Cyclin H/MAT1 complex.

Materials:

-

Recombinant active Cdk7/Cyclin H/MAT1 complex

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl

2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) -

ATP (at a concentration near the K

mfor Cdk7, e.g., 10 µM, or at higher concentrations like 1mM to assess competitive inhibition) -

Substrate (e.g., a peptide substrate like Cdk7/9tide, or a protein substrate like the GST-tagged CTD of RNA Polymerase II)[9]

-

[γ-^33^P]-ATP for radiometric detection or an ADP-Glo™ Kinase Assay kit for luminescence-based detection

-

YKL-5-124 and a DMSO stock solution for serial dilutions

-

96-well or 384-well plates

-

Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of YKL-5-124 in DMSO. Further dilute the inhibitor in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

In a multi-well plate, add the diluted YKL-5-124 or DMSO (for control).

-

Add the Cdk7/Cyclin H/MAT1 complex to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction:

-

Prepare a substrate/ATP mix in Kinase Assay Buffer containing the peptide or protein substrate and a mix of cold ATP and [γ-^33^P]-ATP (for radiometric assay) or just cold ATP (for ADP-Glo™).

-

Add the substrate/ATP mix to each well to start the reaction.

-

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes). Ensure the reaction is in the linear range.

-

Termination and Detection:

-

Radiometric Assay: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat to remove unincorporated [γ-^33^P]-ATP. Measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Read the luminescence on a plate reader.[10]

-

-

Data Analysis: Calculate the percentage of inhibition for each YKL-5-124 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC

50value.

Cell Viability Assay

This assay determines the effect of Cdk7 inhibition on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Jurkat, HAP1, or various pancreatic cancer cell lines)[7][11]

-

Cell culture medium and supplements (FBS, antibiotics)

-

YKL-5-124

-

96-well clear or white-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 300-1000 cells per well) and allow them to adhere overnight.[11]

-

Compound Treatment: Prepare serial dilutions of YKL-5-124 in the cell culture medium. Add the diluted compound to the cells. Include a DMSO-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Measurement of Viability:

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the YKL-5-124 concentration and fit the data to a dose-response curve to calculate the GI

50(concentration for 50% growth inhibition) or IC50value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the binding affinity and kinetics between an inhibitor and its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffers (e.g., 10 mM sodium acetate at different pH values)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Purified Cdk7/Cyclin H/MAT1 complex (ligand)

-

YKL-5-124 (analyte)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified CAK complex over the activated surface to allow for covalent immobilization via amine coupling. The optimal pH for immobilization should be determined empirically.[12][13]

-

Deactivate the remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of YKL-5-124 in the running buffer.

-

Inject the different concentrations of YKL-5-124 over the immobilized CAK complex surface at a constant flow rate.[12]

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to observe the association and dissociation phases.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k

a), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Visualizations

Cdk7 Signaling Pathway

The following diagram illustrates the central role of the Cdk7-CAK complex in both cell cycle progression and transcription.

Caption: Cdk7-CAK complex signaling in cell cycle and transcription.

Experimental Workflow for YKL-5-124 Characterization

This diagram outlines the typical experimental workflow for characterizing a Cdk7 inhibitor like YKL-5-124.

Caption: Workflow for characterizing a Cdk7 inhibitor.

Logical Relationship of the CAK Complex Components

This diagram illustrates the assembly and interactions within the CAK complex.

Caption: Assembly of the heterotrimeric CAK complex.

References

- 1. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. usbio.net [usbio.net]

- 5. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 11. mdpi.com [mdpi.com]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

The Disruptive Impact of Cdk7-IN-15 on Super-Enhancers in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription, particularly in the context of cancer where it plays a pivotal role in maintaining the expression of key oncogenes through the control of super-enhancers. This technical guide provides an in-depth analysis of Cdk7-IN-15, a potent and selective covalent inhibitor of CDK7, and its effects on super-enhancer-driven oncogenic programs. Through a comprehensive review of preclinical data, this document outlines the mechanism of action of this compound, presents quantitative data on its cellular effects, details key experimental protocols for its study, and visualizes the underlying biological and experimental workflows. The findings presented herein underscore the therapeutic potential of targeting CDK7-dependent transcriptional addiction in cancers reliant on super-enhancer-driven oncogenes.

Note on Nomenclature: The compound this compound is referred to in the foundational research by Kwiatkowski et al. (2014) as THZ1, and in the associated public genomics data (GEO accession GSE50622) as CDK7-IN-1. For the purpose of this guide, we will use the designation this compound, while acknowledging that the primary data was generated using the compound designated as THZ1/CDK7-IN-1.

Introduction: Super-Enhancers and Their Role in Cancer

Super-enhancers (SEs) are large clusters of enhancers that drive high-level expression of genes crucial for cell identity. In cancer, these regulatory elements are often hijacked to maintain the overexpression of oncogenes, leading to a state of "transcriptional addiction" where cancer cells become highly dependent on the continuous activity of these SEs for their survival and proliferation. Key features of super-enhancers include high levels of histone H3 lysine 27 acetylation (H3K27ac) and dense occupancy by the bromodomain-containing protein 4 (BRD4) and the Mediator complex. This reliance on SEs presents a promising therapeutic vulnerability in various cancers.

CDK7, as a component of the general transcription factor TFIIH, plays a crucial role in the transcription initiation and elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). Its activity is particularly important for the function of super-enhancers, making it an attractive target for therapeutic intervention in cancers with transcriptional addictions.

This compound: A Covalent Inhibitor of CDK7

This compound is a selective and potent covalent inhibitor of CDK7. It targets a unique cysteine residue located outside of the canonical kinase domain, leading to irreversible inhibition of its kinase activity. This specific mechanism of action provides a high degree of selectivity for CDK7 over other cyclin-dependent kinases.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound in cancer cell lines, with a focus on T-cell acute lymphoblastic leukemia (T-ALL) as a model system.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| CDK7 Binding Affinity (IC50) | 3.2 nM | Biochemical Assay | [1] |

| Cell Proliferation IC50 (72h) | 50 nM | Jurkat (T-ALL) | [1][2] |

| Cell Proliferation IC50 (72h) | 0.55 nM | Loucy (T-ALL) | [2] |

Table 2: Effect of this compound on Gene Expression in Jurkat T-ALL Cells

| Treatment Condition | Gene | Log2 Fold Change vs. DMSO | Reference |

| 50 nM THZ1 (4h) | RUNX1 | Most profoundly affected transcript | [2][3] |

| 250 nM THZ1 (4h) | Global mRNA | Time-dependent downregulation | [2][3] |

| 50 nM THZ1 (4h) | TAL1 | Significant reduction | [2] |

| 50 nM THZ1 (4h) | GATA3 | Significant reduction | [2] |

Table 3: Impact of this compound on RNA Polymerase II Occupancy in Jurkat T-ALL Cells (6h treatment)

| Treatment | Genomic Region | Effect | Reference |

| 250 nM THZ1 | Promoters and Gene Bodies | Global reduction in RNAPII occupancy | [2][3] |

| 250 nM THZ1 | RUNX1 locus | Marked decrease in RNAPII signal | [2][3] |

Signaling Pathway and Mechanism of Action

This compound disrupts the transcriptional machinery with a pronounced effect on super-enhancer-driven genes. The proposed mechanism involves the inhibition of CDK7, which in turn prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD). This impairment of Pol II phosphorylation leads to a global reduction in transcription, with a disproportionately large impact on genes associated with super-enhancers, such as the oncogene RUNX1 in T-ALL. This selective vulnerability is attributed to the high transcriptional output and reliance on continuous transcription of these super-enhancer-driven genes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Protocol:

-

Seed cancer cells (e.g., Jurkat T-ALL cells) in 96-well plates at an appropriate density.

-

Allow cells to adhere or stabilize for 24 hours.

-

Prepare a serial dilution of this compound (THZ1) in culture medium.

-

Treat cells with the this compound dilutions or DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).

-

Measure fluorescence or luminescence using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To map the genome-wide occupancy of proteins such as RNA Polymerase II, CDK7, and histone marks like H3K27ac.

Protocol:

-

Treat cells (e.g., Jurkat) with this compound (e.g., 250 nM THZ1) or DMSO for the desired time (e.g., 6 hours).

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-700 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin overnight at 4°C with specific antibodies against the protein of interest (e.g., RNA Pol II, H3K27ac) or an IgG control.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the crosslinks by heating at 65°C.

-

Purify the DNA using a PCR purification kit.

-

Prepare the DNA library for high-throughput sequencing according to the manufacturer's instructions (e.g., Illumina).

-

Sequence the libraries and analyze the data by aligning reads to the reference genome and identifying enriched regions (peaks).

RNA Sequencing (RNA-Seq)

Objective: To profile the global changes in gene expression following treatment with this compound.

Protocol:

-

Treat cells (e.g., Jurkat) with this compound (e.g., 50 nM or 250 nM THZ1) or DMSO for the desired time (e.g., 4 hours).

-

Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries from the total RNA, typically involving poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Analyze the data by aligning reads to the reference genome, quantifying transcript abundance, and performing differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.[4]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical framework for identifying super-enhancer-driven vulnerabilities.

References

- 1. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors in Oncology

Disclaimer: No publicly available preclinical data was found for a compound specifically designated "Cdk7-IN-15." This guide therefore summarizes the core principles and findings from preliminary studies of other well-characterized, selective CDK7 inhibitors, such as THZ1, SY-1365, SY-5609, and YKL-5-124, which serve as representative examples for this target class.

Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual roles in regulating cell cycle progression and gene transcription.[1][2][3] As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs including CDK1, CDK2, CDK4, and CDK6.[1][4][5] Concurrently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[5][6] Cancer cells, particularly those driven by transcriptional addiction to oncogenes like MYC, exhibit heightened sensitivity to CDK7 inhibition.[7] This guide provides a technical overview of the preclinical data and methodologies used to evaluate CDK7 inhibitors in various cancer types.

Quantitative Data Summary

The anti-proliferative activity of CDK7 inhibitors is commonly assessed across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency. The data below is compiled from various preclinical studies of representative CDK7 inhibitors.

Table 1: In Vitro Anti-proliferative Activity of CDK7 Inhibitors in Breast Cancer Cell Lines

| Cell Line | Subtype | Inhibitor | IC50 (nM) | Citation |

| MCF7 | ER+ | THZ1 | >1000 | [8] |

| T47D | ER+ | THZ1 | >1000 | [8] |

| MDA-MB-231 | TNBC | THZ1 | 50 | [8] |

| HCC1806 | TNBC | THZ1 | 62.5 | [8] |

| SUM-159PT | TNBC | THZ1 | 25 | [8] |

| MDA-MB-468 | TNBC | THZ2 | ~30 | [8] |

Table 2: In Vitro Anti-proliferative Activity of CDK7 Inhibitors in Other Cancer Types

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Citation |

| H1975 | NSCLC | THZ1 | 379 | [9] |

| H1975/WR | NSCLC (Osimertinib-Resistant) | THZ1 | 83.4 | [9] |

| H1975/OR | NSCLC (Osimertinib-Resistant) | THZ1 | 125.9 | [9] |

| H1975 | NSCLC | QS1189 | 755.3 | [9] |

| H1975/WR | NSCLC (Osimertinib-Resistant) | QS1189 | 232.8 | [9] |

| H1975/OR | NSCLC (Osimertinib-Resistant) | QS1189 | 275.3 | [9] |

| SET2 | sAML | SY-1365 | ~50 | [5] |

| HEL92.1.7 | sAML | SY-1365 | ~50 | [5] |

| SET2 | sAML | SY-5609 | ~100 | [5] |

| HEL92.1.7 | sAML | SY-5609 | ~100 | [5] |

Table 3: In Vitro Kinase Inhibitory Activity of CDK7 Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Citation |

| YKL-5-124 | CDK7 | 53.5 | In Vitro Kinase | [10] |

| YKL-5-124 | CDK12 | >1000 | In Vitro Kinase | [10] |

| YKL-5-124 | CDK13 | >1000 | In Vitro Kinase | [10] |

| THZ1 | CDK7 | equipotent | In Vitro Kinase | [10] |

| THZ1 | CDK12 | equipotent | In Vitro Kinase | [10] |

| THZ1 | CDK13 | equipotent | In Vitro Kinase | [10] |

| SY-351 | CDK7 | 23 | In Vitro Kinase | |

| SY-351 | CDK12 | 367 | In Vitro Kinase |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CDK7 function and its inhibition is crucial for understanding its therapeutic potential. The following diagrams illustrate key concepts and workflows.

Experimental Protocols

Detailed methodologies are fundamental to the reproducibility and interpretation of preclinical data. Below are generalized protocols for key experiments cited in the evaluation of CDK7 inhibitors.

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the CDK7 inhibitor (e.g., 10-point, 3-fold dilution) or DMSO as a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.[5]

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.

-

Western blotting is used to detect specific proteins and their phosphorylation status to confirm target engagement and assess downstream signaling effects.

-

Protocol:

-

Cell Lysis: Treat cells with the CDK7 inhibitor at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 10-20 µg) onto a 4-15% Mini-PROTEAN TGX Precast Protein Gel for electrophoresis to separate proteins by size.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

-

Phospho-RNA Pol II CTD (Ser2, Ser5, Ser7)

-

Phospho-CDK1 (T161), Phospho-CDK2 (T160)

-